4-Bromo-5-Ethoxy-2(5H)-Furanone
Overview
Description
4-Bromo-5-Ethoxy-2(5H)-Furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and ethoxy groups in this compound makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone typically involves the bromination of 5-Ethoxy-2(5H)-Furanone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-Ethoxy-2(5H)-Furanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of 4-substituted-5-ethoxy-2(5H)-furanones.
Oxidation: Formation of 4-bromo-5-ethoxy-2-furanone carboxylic acids.
Reduction: Formation of 4-bromo-5-ethoxy-2(5H)-furanol or corresponding alkanes.
Scientific Research Applications
4-Bromo-5-Ethoxy-2(5H)-Furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-Ethoxy-2(5H)-Furanone involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the furanone ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-Ethoxy-2-Methoxyphenylmethanol
- 4-Bromo-5-Ethoxy-2-Nitroaniline
- 4-Bromo-5-Ethoxy-2-Ethylphenylboronic Acid
Uniqueness
4-Bromo-5-Ethoxy-2(5H)-Furanone is unique due to its specific substitution pattern on the furanone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-2-ethoxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULYXZQTHMKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=CC(=O)O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497569 | |
Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32978-38-4 | |
Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-ethoxy-2,5-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-5-ethoxyfuran-2(5H)-one in the synthesis of VX-765?
A1: 4-Bromo-5-ethoxyfuran-2(5H)-one serves as a crucial building block in the synthesis of the P1-P2 unit of VX-765. [] Researchers successfully utilized this compound in a novel palladium-catalyzed coupling reaction with Cbz-protected proline amide. This reaction formed the desired P1-P2 unit, which was then further modified to synthesize VX-765.
Q2: What are the advantages of the palladium-catalyzed coupling reaction using 4-Bromo-5-ethoxyfuran-2(5H)-one in this specific synthesis?
A2: The palladium-catalyzed coupling reaction described in the study offers several advantages: []
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